6-Diazo-2-methyl-2-cyclohexen-1-one
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Overview
Description
2-Methyl-6-diazo-2-cyclohexene-1-one is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of 2-Methyl-6-diazo-2-cyclohexene-1-one consists of a cyclohexene ring with a methyl group and a diazo group attached to it
Preparation Methods
The synthesis of 2-Methyl-6-diazo-2-cyclohexene-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with a diazo transfer reagent, such as tosyl azide, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions and yields the desired diazo compound.
Chemical Reactions Analysis
2-Methyl-6-diazo-2-cyclohexene-1-one undergoes a variety of chemical reactions due to the presence of the diazo group. Some of the common reactions include:
Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: Reduction of the diazo group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The diazo group can undergo cycloaddition reactions with alkenes or alkynes to form new ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-6-diazo-2-cyclohexene-1-one has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-diazo-2-cyclohexene-1-one involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical reactions to form new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo group can react with alkenes to form new ring structures, while in substitution reactions, it can be replaced by other functional groups.
Comparison with Similar Compounds
2-Methyl-6-diazo-2-cyclohexene-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is a highly reactive and toxic compound used in methylation reactions, while diazoacetate is used in cyclopropanation reactions. The uniqueness of 2-Methyl-6-diazo-2-cyclohexene-1-one lies in its specific structure and the types of reactions it can undergo, making it a valuable compound in organic synthesis and materials science.
Similar compounds include:
- Diazomethane
- Diazoacetate
- 2-Diazo-1,3-diketones
These compounds share the diazo functional group but differ in their chemical properties and applications.
Properties
CAS No. |
884879-27-0 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-diazo-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-8)7(5)10/h3H,2,4H2,1H3 |
InChI Key |
RACOUSFFAYUFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=[N+]=[N-])C1=O |
Origin of Product |
United States |
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